Rebastinib

Descripción general

Descripción

Rebastinib es un inhibidor de molécula pequeña que se dirige al receptor de tirosina quinasa Tie2. Se ha investigado su uso potencial en el tratamiento de varios tipos de cáncer, incluido el cáncer de mama y los tumores neuroendocrinos pancreáticos. This compound funciona inhibiendo la vía de señalización angiopoyetina/Tie2, que es crucial para la angiogénesis y metástasis tumoral .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Rebastinib se sintetiza a través de un proceso de varios pasos que involucra la formación de intermediarios clave y su posterior acoplamiento. La ruta sintética normalmente incluye los siguientes pasos:

- Formación de la estructura central a través de una serie de reacciones de condensación y ciclización.

- Introducción de grupos funcionales para mejorar la actividad y selectividad del compuesto.

- Purificación y aislamiento del producto final utilizando técnicas cromatográficas .

Métodos de producción industrial

La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio para producir el compuesto en cantidades mayores. Esto requiere la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar aún más la eficiencia y la reproducibilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

Rebastinib experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, lo que podría alterar su actividad.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales, mejorando las propiedades del compuesto.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Agentes halogenantes, nucleófilos.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de this compound, que se pueden estudiar más a fondo por su actividad biológica y posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Rebastinib is an investigational drug that has been studied for its potential applications in cancer treatment. It functions as a switch control inhibitor of TEK tyrosine kinase (TIE2) and has been explored both as a single agent and in combination with other therapies .

TIE2 Kinase Inhibition

This compound is a selective inhibitor of the TEK tyrosine kinase (TIE2), a receptor for angiopoietins ANG-1 and ANG-2, which are important vascular growth factors . TIE2 receptors are expressed on endothelial cells and angiogenic macrophages, which promotes the survival, maturation, and functional integrity of the vasculature and plays a key role in regulating tumor angiogenesis, invasiveness, and metastasis . this compound binds to the switch pocket of TIE2, which stabilizes the inhibitory switch and displaces the activation switch to block TIE2 signaling .

Myeloid Leukemia

This compound was investigated in a Phase 1 study for patients with relapsed or refractory chronic or acute myeloid leukemia . The study aimed to determine the maximum tolerated dose and evaluate preliminary efficacy . Although clinical activity was observed, the clinical benefit was insufficient to justify continued development in chronic or acute myeloid leukemia .

Solid Tumors

This compound has been studied in combination with chemotherapy for advanced or metastatic solid tumors . Phase 1b/2 studies have been conducted with this compound in combination with paclitaxel and carboplatin .

Ovarian Cancer

A study of this compound in combination with paclitaxel showed efficacy in patients with platinum-resistant ovarian cancer . The combination demonstrated a median progression-free survival of over 9 months and a clinical benefit rate at 16 weeks of 76% . The adverse events observed were fatigue, alopecia, nausea, neuropathy, edema, and muscle weakness, with none exceeding grade 3 or higher in more than 10% of patients .

Triple-Negative Breast Cancer

This compound has demonstrated antitumor activity against breast cancer in vitro and in vivo . It has been identified as a promising drug candidate for breast cancer treatment with high oral bioavailability and reasonable safety . Studies suggest that this compound's mechanism of action is not limited to CDK16 inhibition but also involves other pathways .

Clinical Trials

Case Studies

Mecanismo De Acción

Rebastinib ejerce sus efectos inhibiendo el receptor de tirosina quinasa Tie2, que se expresa en las células endoteliales y ciertos macrófagos. Al bloquear la vía de señalización angiopoyetina/Tie2, this compound interrumpe la angiogénesis y la metástasis tumoral. Esta inhibición reduce el reclutamiento y la función de los macrófagos que expresan Tie2, lo que lleva a una disminución del crecimiento tumoral y la metástasis .

Comparación Con Compuestos Similares

Rebastinib se compara con otros compuestos similares, tales como:

Ponatinib: Otro inhibidor de tirosina quinasa con un perfil de diana más amplio.

GZD-824: Un inhibidor de quinasa tipo II con propiedades de unión similares.

Cabozantinib: Un inhibidor de multiquinasas con actividad contra Tie2 y otras quinasas.

This compound es único en su alta selectividad y potencia para el receptor Tie2, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer dirigida .

Actividad Biológica

Rebastinib (DCC-2036) is a selective inhibitor primarily targeting the BCR-ABL1 and FLT3 kinases, with significant activity against resistant mutations such as T315I. Its unique mechanism of action involves binding to the switch control pocket of the ABL1 kinase domain, maintaining it in an inactive conformation, which is crucial for its therapeutic efficacy in certain hematological malignancies and solid tumors.

This compound functions as a Type II inhibitor , which means it binds to a region of the kinase that is distinct from the ATP-binding site. This binding prevents the kinase from adopting an active conformation, effectively blocking downstream signaling pathways that contribute to tumor growth. Notably, this compound has shown effectiveness against BCR-ABL1 T315I mutant kinase in an ATP noncompetitive manner, making it a promising candidate for treating resistant forms of chronic myeloid leukemia (CML) and acute myeloid leukemia (AML) .

Phase 1 Studies

A Phase 1 dose-finding study evaluated this compound in patients with relapsed CML or AML. The study demonstrated that this compound was rapidly absorbed, with a bioavailability that was 3- to 4-fold greater when administered as formulated tablets compared to unformulated capsules. Among 40 evaluable CML patients, eight achieved complete hematologic responses, including four patients with the T315I mutation. However, no responses were observed in five AML patients .

Combination Studies

This compound has also been studied in combination with chemotherapy agents such as paclitaxel. A Phase 1b/2 study assessed its safety and pharmacokinetics in patients with advanced solid tumors. This trial focused on various cancers, including triple-negative breast cancer and recurrent ovarian cancer, showing promising preliminary results .

Pharmacodynamics

Pharmacodynamic analyses revealed that this compound effectively inhibited the phosphorylation of substrates associated with BCR-ABL1 and FLT3 kinases. Additionally, it exhibited effects on other kinases such as Tie2, which plays a role in tumor angiogenesis and progression. The inhibition of Tie2 by this compound has been shown to block recruitment of tumor-associated macrophages, thereby affecting the tumor microenvironment positively .

Case Studies

A specific case study involving patients with platinum-resistant ovarian cancer treated with this compound in combination with paclitaxel reported positive outcomes. In this cohort, 38 heavily pretreated patients received either 50 mg or 100 mg of this compound twice daily alongside weekly paclitaxel. The results indicated significant clinical activity despite prior extensive treatments .

Side Effects and Safety Profile

The safety profile of this compound has been closely monitored across studies. Common adverse events included musculoskeletal disorders and visual abnormalities, particularly during the first cycle of treatment. Recovery from these side effects was noted upon discontinuation or dose adjustment .

Summary Table of Key Findings

| Study Phase | Population | Dosage | Efficacy | Key Findings |

|---|---|---|---|---|

| Phase 1 | CML/AML Patients | Escalating doses up to 1200 mg QD | 8 complete responses in CML | Effective against T315I mutation |

| Phase 1b/2 | Advanced Solid Tumors | 50 mg or 100 mg BID + Paclitaxel | Positive preliminary outcomes | Significant clinical activity in heavily pretreated patients |

| Pharmacodynamics | Various Cancer Models | N/A | Inhibition of BCR-ABL1 and Tie2 | Blocks tumor-associated macrophage recruitment |

Propiedades

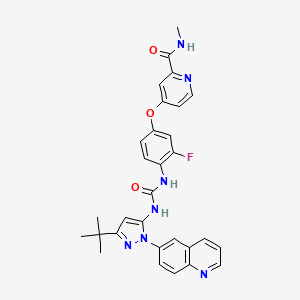

IUPAC Name |

4-[4-[(5-tert-butyl-2-quinolin-6-ylpyrazol-3-yl)carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28FN7O3/c1-30(2,3)26-17-27(38(37-26)19-7-9-23-18(14-19)6-5-12-33-23)36-29(40)35-24-10-8-20(15-22(24)31)41-21-11-13-34-25(16-21)28(39)32-4/h5-17H,1-4H3,(H,32,39)(H2,35,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXNSAVVKYZVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(C=C4)N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28FN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144533 | |

| Record name | Rebastinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020172-07-9 | |

| Record name | Rebastinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020172079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebastinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13005 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rebastinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REBASTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75017Q6I97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Rebastinib?

A1: this compound acts as a potent and selective inhibitor of the tyrosine kinase receptor, TIE2. [, , , ] This kinase is primarily expressed on endothelial cells and plays a critical role in angiogenesis. [, , ] Additionally, this compound inhibits TIE2 expressed on a subset of pro-tumoral macrophages called TIE2-expressing macrophages (TEMs). [, , , ]

Q2: How does this compound impact tumor progression?

A2: this compound disrupts several pathways crucial for tumor progression. It inhibits angiogenesis by targeting TIE2 on endothelial cells and reduces tumor cell intravasation by blocking the activity of TEMs. [, , ] Furthermore, this compound disrupts the function of Tumor MicroEnvironments of Metastasis (TMEM), specialized vascular structures associated with tumor cell intravasation. [, , , ]

Q3: What is the significance of TMEM in cancer, and how does this compound affect them?

A3: TMEMs are sites of direct contact between macrophages, tumor cells, and endothelial cells, and their density correlates with metastasis in breast cancer patients. [] this compound inhibits TMEM function by reducing the recruitment and activity of Tie2Hi macrophages, leading to decreased vascular permeability and tumor cell dissemination. [, , , , , , ]

Q4: Besides TIE2, are there other known targets of this compound?

A4: Yes, this compound has been shown to inhibit other tyrosine kinases, including BCR-ABL1, VEGFR2, and Src family kinases (LYN, HCK, FGR). [, , ] While initially investigated as a BCR-ABL1 inhibitor for chronic myeloid leukemia, its clinical activity in this context was modest. [] Research suggests that TIE2 and other kinases inhibited by this compound, such as VEGFR2, might be more relevant targets for clinical development. [, ]

Q5: Can this compound enhance the efficacy of existing chemotherapies?

A5: Preclinical studies suggest that combining this compound with antitubulin agents like paclitaxel or eribulin enhances their efficacy. [, , , , ] This synergistic effect is likely due to this compound's ability to counteract the chemotherapy-induced increase in pro-tumorigenic TEMs and TMEM activity. [, , , , ]

Q6: What is a "kinase switch control inhibitor", and how does this relate to this compound's mechanism?

A6: A kinase switch control inhibitor binds to a specific conformation of the kinase, affecting its activity and downstream signaling. [, ] this compound, being a switch control inhibitor of TIE2, might exert its effects by stabilizing a specific conformation of the kinase. [, , ]

Q7: What preclinical models have been used to investigate this compound's efficacy?

A7: this compound's efficacy has been evaluated in various preclinical models, including:

- Syngeneic Mouse Models: Polyoma middle-T antigen (PyMT) model for breast cancer [, , ] and the ID8 model for ovarian cancer [].

- Xenograft Models: Patient-derived xenograft (PDX) models for breast and ovarian cancers. [, , , , ]

- Zebrafish Models: Orthotopic zebrafish models have been employed to study its impact on glioblastoma growth. []

Q8: Has this compound's impact on the immune system been investigated?

A8: Yes, this compound's influence on the tumor immune microenvironment is an active area of research. Studies suggest that it might modulate the balance of immune cell populations within the tumor, potentially enhancing anti-tumor immunity. [, ]

Q9: What are the challenges and future directions for this compound research?

A9: Further research is needed to fully elucidate:

- Long-term efficacy and safety: Understanding the long-term effects of this compound, particularly in combination therapies, is crucial. [, ]

- Biomarkers of response: Identifying reliable biomarkers to predict treatment response and monitor resistance development is essential for personalized therapy. [, ]

- Optimization of drug delivery and targeting: Developing strategies to improve this compound's delivery specifically to tumor sites could enhance its efficacy and minimize potential side effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.